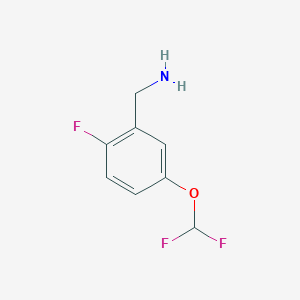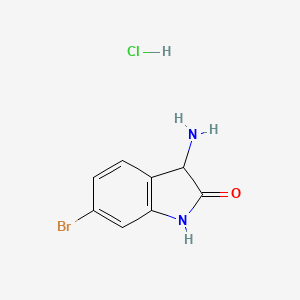
Sodium 3-(pyridin-2-yl)oxetane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-(pyridin-2-yl)oxetane-3-carboxylate is a chemical compound featuring a four-membered oxetane ring fused with a pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-(pyridin-2-yl)oxetane-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization through C−O bond formation. This can be achieved via epoxide ring opening followed by ring closing . Another approach involves the electrophilic halocyclization of alcohols .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the oxetane ring, leading to ring-opening products.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Ring-opened carboxylic acids or ketones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: Sodium 3-(pyridin-2-yl)oxetane-3-carboxylate is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds .
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties .
Medicine: In medicinal chemistry, oxetane-containing compounds are investigated for their ability to modulate physicochemical properties of drug candidates, enhancing their stability and bioavailability .
Industry: The compound finds applications in the development of advanced materials, such as polymers and coatings, due to its unique structural features .
Mécanisme D'action
The mechanism of action of sodium 3-(pyridin-2-yl)oxetane-3-carboxylate is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its oxetane and pyridine moieties. These interactions can modulate biochemical pathways, leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
- Sodium 3-(pyridin-4-yl)oxetane-3-carboxylate
- Methyl 2-(oxetan-3-ylidene)acetate
- Azetidine derivatives
Comparison: Sodium 3-(pyridin-2-yl)oxetane-3-carboxylate is unique due to the presence of both an oxetane ring and a pyridine moiety. This combination imparts distinct physicochemical properties, such as increased stability and reactivity, compared to other similar compounds .
Propriétés
Formule moléculaire |
C9H8NNaO3 |
|---|---|
Poids moléculaire |
201.15 g/mol |
Nom IUPAC |
sodium;3-pyridin-2-yloxetane-3-carboxylate |
InChI |
InChI=1S/C9H9NO3.Na/c11-8(12)9(5-13-6-9)7-3-1-2-4-10-7;/h1-4H,5-6H2,(H,11,12);/q;+1/p-1 |
Clé InChI |
QKRKFERLGBZNOT-UHFFFAOYSA-M |
SMILES canonique |
C1C(CO1)(C2=CC=CC=N2)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[2.5]octane-6-carboxylic acid](/img/structure/B15304353.png)
![2-[2-Bromo-5-(trifluoromethoxy)phenoxy]acetic acid](/img/structure/B15304360.png)

![6-[4-(Propan-2-yloxy)phenyl]hexanoic acid](/img/structure/B15304379.png)



![tert-butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate](/img/structure/B15304396.png)
![tert-Butyl 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B15304399.png)
